molecular formula C10H15N B14226892 2,2-Dimethylocta-5,7-dienenitrile CAS No. 569329-40-4

2,2-Dimethylocta-5,7-dienenitrile

Cat. No.: B14226892
CAS No.: 569329-40-4
M. Wt: 149.23 g/mol
InChI Key: LXDKWHXWPRZTLW-UHFFFAOYSA-N
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Description

2,2-Dimethylocta-5,7-dienenitrile: is an organic compound with the molecular formula C10H15N It is characterized by the presence of two methyl groups attached to the second carbon of an octadiene chain, which also contains a nitrile group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylocta-5,7-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction , where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the nitrile group. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylocta-5,7-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2,2-Dimethylocta-5,7-dienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylocta-5,7-dienenitrile involves its interaction with molecular targets and pathways within a system. The nitrile group can participate in nucleophilic addition reactions, while the diene structure allows for cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

  • 3,7-Dimethylocta-2,6-dienenitrile
  • 2,7-Dimethyl-3,5-octadiyne-2,7-diol

Comparison: 2,2-Dimethylocta-5,7-dienenitrile is unique due to the specific positioning of its methyl groups and nitrile functionality. This structural arrangement can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the nitrile group at the terminal end can make it more reactive in nucleophilic addition reactions compared to its analogs.

Properties

CAS No.

569329-40-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,2-dimethylocta-5,7-dienenitrile

InChI

InChI=1S/C10H15N/c1-4-5-6-7-8-10(2,3)9-11/h4-6H,1,7-8H2,2-3H3

InChI Key

LXDKWHXWPRZTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=CC=C)C#N

Origin of Product

United States

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